molecular formula C19H21N3O3S B10894768 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Cat. No.: B10894768
M. Wt: 371.5 g/mol
InChI Key: YPVRZIGCXZWFCB-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopentathiophene ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopentathiophene derivatives, isoindoline derivatives, and appropriate reagents for introducing the cyano group and the propanamide linkage. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopentathiophene derivatives, isoindoline derivatives, and compounds with cyano groups. Examples could be:

  • Cyclopentathiophene-2-carboxamide
  • Isoindoline-1,3-dione derivatives
  • Nitrile-containing compounds

Uniqueness

The uniqueness of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide

InChI

InChI=1S/C19H21N3O3S/c20-10-14-11-6-3-7-15(11)26-17(14)21-16(23)8-9-22-18(24)12-4-1-2-5-13(12)19(22)25/h12-13H,1-9H2,(H,21,23)

InChI Key

YPVRZIGCXZWFCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

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